3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile
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Overview
Description
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile is an organic compound that features both chloroaniline and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile typically involves the reaction of 2-chloroaniline with 4-chlorobenzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with a single chloroaniline group.
2-Chloroaniline: Another simpler compound with a single chloroaniline group.
4-Chlorobenzaldehyde: A precursor in the synthesis of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile.
Uniqueness
This compound is unique due to the presence of both chloroaniline and chlorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-7-5-11(6-8-13)12(9-18)10-19-15-4-2-1-3-14(15)17/h1-8,10,19H/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQFYEWBZKZXBJ-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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